

IR-1061 as a Photothermal Therapy Agent: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) cyanine dye **IR-1061** and its application as a potent agent for photothermal therapy (PTT). Due to its strong absorbance in the second near-infrared (NIR-II) window, **IR-1061** offers significant advantages for deep-tissue cancer therapy. This document outlines the core properties of **IR-1061**, details various nanoparticle-based delivery systems, presents key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Core Concepts and Properties of IR-1061

IR-1061 is a commercially available cyanine dye characterized by its high absorption in the NIR-II region (around 1064 nm) and a low fluorescence quantum yield.[1][2] This inherent property makes it an excellent candidate for photothermal therapy, a minimally invasive cancer treatment that utilizes light-to-heat conversion to ablate tumor cells.[3] The primary challenge for the biomedical application of **IR-1061** is its hydrophobicity, which necessitates the use of nanocarriers to improve its solubility and stability in physiological environments.[1][2]

Nanoparticle-Based Formulations of IR-1061

To overcome the limitation of poor water solubility and to enhance tumor-specific accumulation, **IR-1061** is commonly encapsulated within various nanoparticle platforms. These nanocarriers not only improve the biocompatibility of the dye but also allow for the co-delivery of other therapeutic agents, enabling synergistic treatment modalities.



Protein-Based Nanoparticles

Apoferritin (AFN) and human serum albumin (HSA) are natural proteins that have been successfully used to encapsulate **IR-1061**. For instance, a multifunctional nanoplatform using apoferritin was developed to co-load **IR-1061** and the chemotherapeutic drug paclitaxel (PTX). [1] This formulation demonstrated excellent water solubility and physiological stability.[1] Similarly, HSA-based nanoparticles loaded with **IR-1061** have shown strong photothermal conversion effects.[4]

Liposomal Formulations

Liposomes, which are vesicular structures composed of lipid bilayers, are another effective delivery system for **IR-1061**. The dye can exist in both a free and an H-aggregated state within the liposomal bilayer.[5][6] The H-aggregated state is particularly advantageous for PTT as it promotes the conversion of light into heat.[7]

Polymeric Micelles and Nanoparticles

Block copolymers such as PEG-PLGA, PEG-PLA, and PEG-PCL can self-assemble into micellar nanoparticles that can encapsulate hydrophobic molecules like **IR-1061** in their core. [8] The choice of polymer can be optimized by matching its solubility parameters with that of **IR-1061** to achieve high encapsulation efficiency and stability.[8]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for various **IR-1061**-based nanoparticle formulations, providing a comparative overview of their physicochemical properties and photothermal efficacy.



Formulati on	Core/Shel I Material	Particle Size (nm)	Zeta Potential (mV)	Absorptio n Max (nm)	Photother mal Conversi on Efficiency (PCE)	Referenc e
IR- AFN@PTX -FA	Apoferritin	~20	Not Specified	1064	Not Specified	[1]
SDLI	Amide- sericin/Ald ehyde- polyhydrox y glucan	Not Specified	Not Specified	Not Specified	48.9%	[9][10]
IR1061@H SA	Human Serum Albumin	~100	Not Specified	896, 1060	Not Specified	[11]
IALP-4	Anionic Liposome (DPPG/DP PC)	~130	Not Specified	~800, 1061	Not Specified	[5][6]
OTN- MNPs	DSPE- PEG	8-10	Not Specified	900, 1060	Not Specified	[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of **IR-1061** based nanoparticles for photothermal therapy.

Synthesis of IR-1061 Loaded Apoferritin Nanoparticles (IR-AFN@PTX-FA)

Materials:



- IR-1061 dye
- SH-PEG5000-NH2
- Dimethyl sulfoxide (DMSO)
- Apoferritin (AFN)
- FA-PEG5000-NHS
- 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Paclitaxel (PTX)
- Deionized water
- Dialysis bag (MWCO: 7000 Da)

Procedure:

- Dissolve 100 mg of SH-PEG5000-NH2 and 50 mg of IR-1061 in 50 mL of DMSO.
- React the mixture at room temperature for 36 hours.
- Remove the DMSO by distillation under reduced pressure.
- Dissolve the resulting product in deionized water.
- Remove unreacted PEG using a dialysis bag (MWCO: 7000 Da) against deionized water.
- Lyophilize the purified product to obtain IR-PEG.
- Mix IR-PEG and FA-PEG5000-NHS (2:1 w/w ratio).
- Add the mixture to a 3 mg/mL AFN aqueous solution in the presence of 15 mg of NHS and 25 mg of EDC.



- Allow the reaction to proceed for 36 hours at room temperature to form IR-AFN-FA.
- Incorporate PTX into the IR-AFN-FA nanoparticles.[1]

In Vitro Photothermal Effect and Cytotoxicity Assay

Materials:

- 4T1 breast cancer cells
- 96-well plates
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- IR-1061 nanoparticle formulation
- 1064 nm NIR laser
- Cell Counting Kit-8 (CCK-8)

Procedure:

- Seed 4T1 cells into a 96-well plate at a density of 1 × 10⁴ cells/mL and incubate for 12 hours.
- Treat the cells with different concentrations of the IR-1061 nanoparticle formulation and incubate for another 24 hours.
- For the PTT group, irradiate the cells with a 1064 nm laser at a power density of 0.75 W/cm² for 5 minutes.
- Record the temperature changes and capture thermal images during irradiation.
- After irradiation, incubate the cells for an additional 24 hours.
- Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.[1]



In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model

Materials:

- 4T1 tumor-bearing BALB/c mice
- IR-1061 nanoparticle formulation
- Phosphate-buffered saline (PBS)
- 1064 nm NIR laser with a power controller
- · Infrared thermal imaging camera
- Calipers for tumor measurement

Procedure:

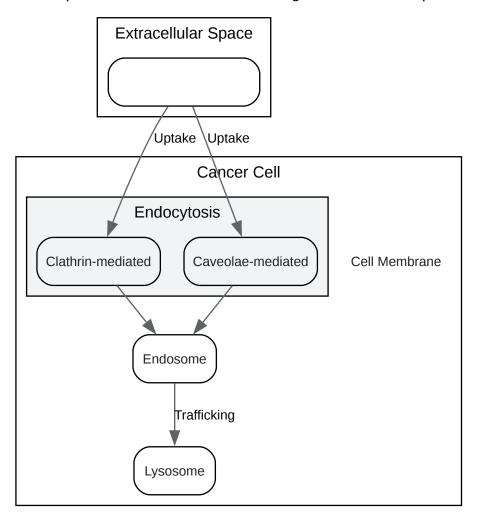
- When the tumor volume reaches a predetermined size (e.g., ~100 mm³), randomly divide the mice into treatment groups (e.g., PBS, IR-1061 nanoparticles, PBS + Laser, IR-1061 nanoparticles + Laser).
- Intravenously inject the mice with the IR-1061 nanoparticle formulation or PBS.
- At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice.
- For the laser-treated groups, irradiate the tumor site with a 1064 nm laser (e.g., 0.75 W/cm²) for a specified duration (e.g., 5-10 minutes).
- Monitor the tumor surface temperature using an infrared thermal imaging camera.
- Measure the tumor volume and body weight of the mice every few days for a set period (e.g., 15-21 days).
- At the end of the study, euthanize the mice and harvest the tumors and major organs for histological analysis (e.g., H&E staining).[1][4]



Signaling Pathways and Cellular Mechanisms

The photothermal effect of **IR-1061**-based nanoparticles leads to localized hyperthermia, which can induce cancer cell death through various mechanisms, primarily apoptosis and necrosis.[3] The cellular uptake of these nanoparticles is a critical first step. For instance, IR-AFN@PTX-FA nanoparticles have been shown to enter cells via both clathrin-mediated and caveolaemediated endocytosis, after which they are trafficked to lysosomes.[1]

Cellular Uptake and Intracellular Trafficking of IR-1061 Nanoparticles



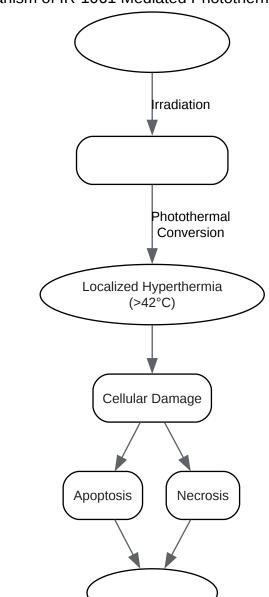
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Cellular uptake and trafficking of **IR-1061** nanoparticles.

Upon laser irradiation, the localized heat generated by the **IR-1061** nanoparticles within the lysosomes can lead to lysosomal membrane permeabilization, releasing lysosomal enzymes



into the cytoplasm and triggering a cascade of events that result in cell death.



Mechanism of IR-1061 Mediated Photothermal Therapy

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Mechanism of IR-1061 mediated photothermal therapy.

Experimental Workflow

A typical experimental workflow for evaluating a novel **IR-1061** based photothermal therapy agent involves a series of in vitro and in vivo studies to assess its safety and efficacy.



Experimental Workflow for Evaluating IR-1061 PTT Agents

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Experimental workflow for evaluating IR-1061 PTT agents.

Conclusion

IR-1061 is a highly promising photothermal agent for cancer therapy due to its strong absorbance in the NIR-II window. Its formulation into various nanoparticle platforms has successfully addressed its inherent hydrophobicity, leading to improved biocompatibility and tumor-targeting capabilities. The combination of **IR-1061**-mediated PTT with other treatment modalities, such as chemotherapy, holds great potential for synergistic and more effective cancer treatment. Further research and development in this area are crucial for translating these promising preclinical findings into clinical applications.



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